4-iodo-N,N-dimethylbenzenesulfonamide
Overview
Description
“4-iodo-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10INO2S . It has a molecular weight of 311.14 g/mol . The IUPAC name for this compound is 4-iodo-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “4-iodo-N,N-dimethylbenzenesulfonamide” is 1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The compound’s structure includes an iodine atom attached to a benzene ring, which is also attached to a sulfonamide group with two methyl groups .
Physical And Chemical Properties Analysis
“4-iodo-N,N-dimethylbenzenesulfonamide” has a molecular weight of 311.14 g/mol . It has a computed XLogP3 value of 3.2 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 310.94770 g/mol . The topological polar surface area is 45.8 Ų .
Scientific Research Applications
Summary of the Application
4-Iodo-N,N-dimethylbenzenesulfonamide is used in a real-time determination of iodide. This involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline .
Methods of Application
The reaction is completed within 1 minute to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .
Results or Outcomes
A rectilinear calibration graph was obtained for 0.02–50 μg l −1 iodide with a correlation coefficient of 0.9998. The limit of detection was 8 ng l −1 iodide .
2. Organic Chemistry
Summary of the Application
4-Iodo-N,N-dimethylbenzenesulfonamide is involved in the homolysis of carbon-halogen bonds by -aminoalkyl radicals .
Methods of Application
Nucleophilic a-aminoalkyl radicals abstract halogen atoms (X) through polarized transition states, in analogy to tin and silicon radicals .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the source .
3. Synthesis of (Poly)cyclic O,O- and N,O-Acetals
Summary of the Application
4-Iodo-N,N-dimethylbenzenesulfonamide is used in a simple synthesis of (poly)cyclic O,O- and N,O-acetals .
Methods of Application
The key step is a photocatalic Stork–Ueno-type cyclization using the very simple metal-free conditions of catalytic eosin, diisopropylamine in the green solvent ethanol with blue LED irradition .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the source .
4. Synthesis Routes
Summary of the Application
4-Iodo-N,N-dimethylbenzenesulfonamide is used in various synthesis routes.
Methods of Application
The specific methods of application are not detailed in the source.
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the source.
5. Synthesis of (Poly)cyclic O,O- and N,O-Acetals
Summary of the Application
4-Iodo-N,N-dimethylbenzenesulfonamide is used in a simple synthesis of (poly)cyclic O,O- and N,O-acetals .
Methods of Application
The key step is a photocatalic Stork–Ueno-type cyclization using the very simple metal-free conditions of catalytic eosin, diisopropylamine in the green solvent ethanol with blue LED irradition .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the source .
properties
IUPAC Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJEIFWPMIDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355450 | |
Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
CAS RN |
22184-85-6 | |
Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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